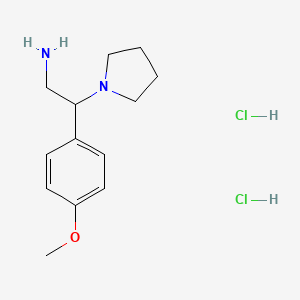

2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

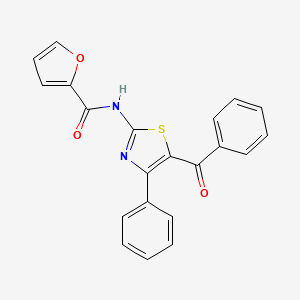

Overview

Description

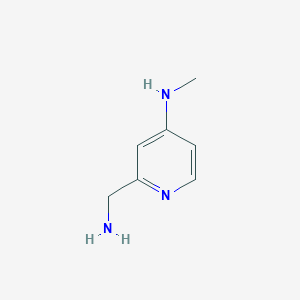

2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride, also known as MPPE, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. MPPE belongs to the class of phenethylamine compounds, which are known to have psychoactive effects. However, MPPE is not intended for human consumption and is only used for scientific purposes. In

Scientific Research Applications

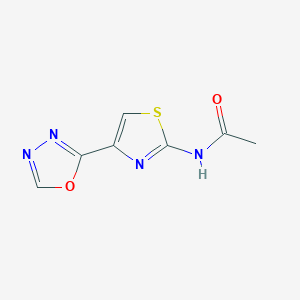

Monoamine Oxidase Inhibition : One study discusses compounds structurally similar to 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride, specifically 4-(aminomethyl)-1-(methoxyphenyl)-2-pyrrolidinone hydrochlorides, which have been found to inactivate monoamine oxidase B. This suggests potential use in neurological and psychiatric disorders where monoamine oxidase inhibitors are effective (Ding & Silverman, 1992).

Metabolism Studies : Another research area involves the study of the metabolism of structurally related compounds in animals. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats was studied, leading to the identification of various metabolites. Such studies are crucial for understanding the pharmacokinetics and toxicity of related compounds (Kanamori et al., 2002).

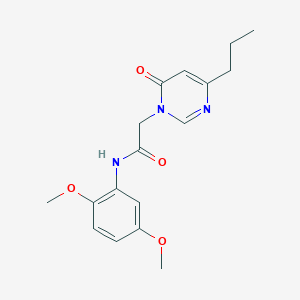

Antidepressant Activity : Compounds related to this compound have been evaluated for their potential antidepressant activity. Studies on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, for instance, have shown promising results in inhibiting neurotransmitter uptake and in various rodent models for antidepressant activity (Yardley et al., 1990).

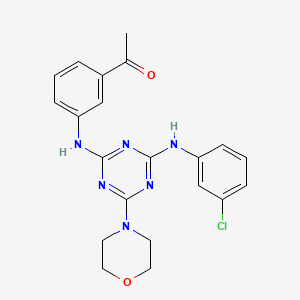

Synthesis and Chemical Reactivity : Research has also been conducted on the synthesis and chemical behavior of compounds containing the 4-methoxyphenyl group. This includes the study of their reactivity towards primary and heterocyclic amines, which is essential for developing new chemical entities with potential therapeutic applications (Blokhin et al., 1990).

Pharmacological Properties : The pharmacological properties of structurally related compounds have been investigated, including their antiarrhythmic and antihypertensive effects, as well as alpha-adrenolytic activity. This research is pivotal for drug development and understanding the therapeutic potential of these compounds (Malawska et al., 2002).

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxyphenyl)-2-pyrrolidinylethylamine dihydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . ERα is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of ERα has been implicated in several diseases, including breast and ovarian cancer .

Mode of Action

Elacestrant binds to ERα and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation . This ability to degrade ERα is dose-dependent . The compound induces conformational changes in the receptor, leading to its degradation upon a higher oral dose .

Biochemical Pathways

The binding of Elacestrant to ERα can activate a variety of signaling pathways that affect gene expression . These changes in cellular behavior ultimately influence physiological processes leading to the development of breast cancer . The compound’s action is particularly relevant in the context of endocrine-resistant breast cancers, where other types of endocrine therapy may lead to drug resistance over time .

Pharmacokinetics

Elacestrant has excellent absorption and improved pharmacokinetics compared with other SERDs . It is orally bioavailable , which means it can be taken by mouth and still reach the bloodstream to exert its effects. This property enhances its bioavailability, making it more effective in reaching its target sites in the body .

Result of Action

Elacestrant exhibits antineoplastic and estrogen-like activities . It has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models . By degrading ERα, Elacestrant disrupts the normal functioning of the receptor, thereby inhibiting the growth of cancer cells .

properties

IUPAC Name |

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15;;/h4-7,13H,2-3,8-10,14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATXKICRODVETC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)

![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)

![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)

![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)